5-Methoxycarbonylmethyluridine
Overview
Description
5-Methoxycarbonylmethyluridine is a derivative of uridine, a nucleoside that is a component of RNA. This compound features an additional methoxycarbonylmethyl group at the 5-position of the uracil ring. It is primarily found in the wobble position of transfer RNA (tRNA) and plays a crucial role in the accurate and efficient translation of genetic information .
Preparation Methods
Synthetic Routes and Reaction Conditions: Two novel methods have been developed for the preparation of 5-methoxycarbonylmethyluridine. The first method involves the α-hydroxylation of a 5-malonate ester derivative of uridine using selenium dioxide, followed by transformation into the corresponding methyl esters. The second approach starts from a 5-formyluridine derivative, which undergoes hydrolysis of the imidate salt prepared in an acid-catalyzed reaction with methyl alcohol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxycarbonylmethyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be hydroxylated to form 5-methoxycarbonylhydroxymethyluridine.
Substitution: It can participate in substitution reactions, particularly at the 5-position of the uracil ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is commonly used for the hydroxylation of the 5-malonate ester derivative of uridine.
Substitution: Stable Wittig reagents are employed for the formation of 5-alkyluracil derivatives.
Major Products:
Scientific Research Applications
5-Methoxycarbonylmethyluridine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying nucleoside modifications and their effects on RNA structure and function.
Biology: The compound is crucial for understanding the role of modified nucleosides in tRNA and their impact on protein translation.
Medicine: Research on this compound contributes to the development of therapeutic strategies targeting RNA modifications.
Mechanism of Action
5-Methoxycarbonylmethyluridine exerts its effects by modifying the wobble position of tRNA, which is essential for accurate codon recognition during protein synthesis. The modification ensures efficient decoding of genetic information and prevents misreading of codons. The compound is formed through the action of specific methyltransferases, such as ALKBH8, which catalyze the methylation of 5-carboxymethyluridine .
Comparison with Similar Compounds
5-Carbamoylmethyluridine: Another modified uridine found in tRNA, which also plays a role in accurate protein translation.
5-Methoxycarbonylhydroxymethyluridine: A hydroxylated derivative of 5-methoxycarbonylmethyluridine, formed through oxidation reactions
Uniqueness: this compound is unique due to its specific role in the wobble position of tRNA and its involvement in the accurate decoding of genetic information. Its formation and function are tightly regulated by specific enzymes, making it a critical component of the translational machinery .
Properties
IUPAC Name |
methyl 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O8/c1-21-7(16)2-5-3-14(12(20)13-10(5)19)11-9(18)8(17)6(4-15)22-11/h3,6,8-9,11,15,17-18H,2,4H2,1H3,(H,13,19,20)/t6-,8-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZYCHKPHCPKHZ-PNHWDRBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183642 | |
Record name | 5-Methoxycarbonylmethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29428-50-0 | |
Record name | Methyl 1,2,3,4-tetrahydro-2,4-dioxo-1-β-D-ribofuranosyl-5-pyrimidineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29428-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxycarbonylmethyluridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029428500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methoxycarbonylmethyluridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.